2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic organic compound that combines a chromenone core with a piperidine and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate containing a leaving group.
Attachment of the Pyrazole Group: The pyrazole moiety is often introduced via a cyclization reaction involving hydrazine derivatives and 1,3-diketones or their equivalents.
Final Coupling: The final step involves coupling the pyrazole-piperidine intermediate with the chromenone core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine and pyrazole rings can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving chromenone derivatives. It can also be used in the development of fluorescent markers due to the chromenone core’s inherent fluorescence.
Medicine
Medicinally, 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and pigments. Its structural features allow for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine and pyrazole moieties can enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4H-chromen-4-one derivatives: These compounds share the chromenone core but differ in the substituents attached to the core.
Piperidine derivatives: Compounds with a piperidine ring but different functional groups attached.
Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.
Uniqueness
What sets 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in both research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(24)18-12-16(23)14-4-2-3-5-17(14)25-18/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXAYWLGYGBGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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